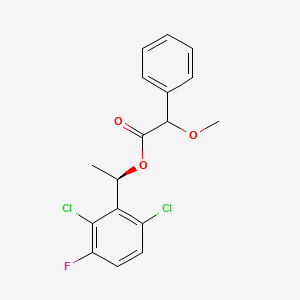![molecular formula C18H11ClN2S B13092013 4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system containing both a thiophene and a pyrimidine ring, with chlorine and phenyl groups as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with benzaldehyde derivatives in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for sulfonation and nitration, respectively.
Oxidation and Reduction: Potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienopyrimidines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation and Reduction: Formation of oxidized or reduced thienopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: Shares the thienopyrimidine core but has different substituents, leading to varied chemical properties.
Uniqueness
4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it particularly suitable for certain applications, such as enzyme inhibition and material science .
Eigenschaften
Molekularformel |
C18H11ClN2S |
|---|---|
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
4-chloro-5,6-diphenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H11ClN2S/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H |
InChI-Schlüssel |
NEOWRIFTSZJHBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC3=C2C(=NC=N3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


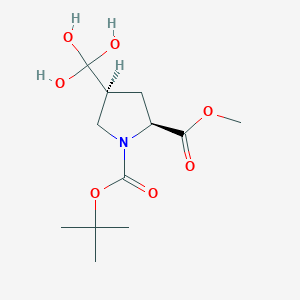
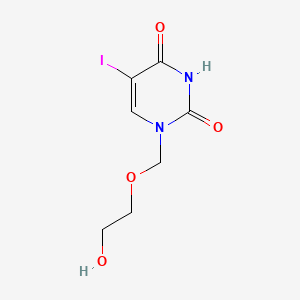

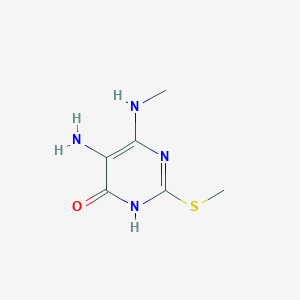
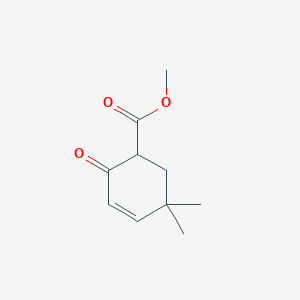

![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
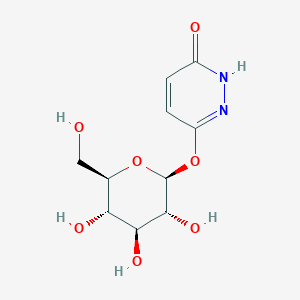
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
![Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13092021.png)
